molecular formula C20H18N2O2 B11498233 (4Z)-3-phenyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one

(4Z)-3-phenyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one

Cat. No.: B11498233
M. Wt: 318.4 g/mol
InChI Key: KSUOKXLIYFROQQ-JXAWBTAJSA-N
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Description

(4Z)-3-PHENYL-4-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a phenyl group, a pyrrolidinyl group, and a dihydro-1,2-oxazole ring

Preparation Methods

The synthesis of (4Z)-3-PHENYL-4-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(pyrrolidin-1-yl)benzaldehyde with 3-phenyl-4,5-dihydro-1,2-oxazol-5-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The product is then purified using column chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazolone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4Z)-3-PHENYL-4-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-3-PHENYL-4-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against certain pathogens .

Comparison with Similar Compounds

When compared to other similar compounds, (4Z)-3-PHENYL-4-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,2-OXAZOL-5-ONE stands out due to its unique structural features and diverse range of applications. Similar compounds include other oxazolone derivatives and pyrrolidinyl-substituted compounds, which may share some biological activities but differ in their specific interactions and efficacy .

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

(4Z)-3-phenyl-4-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C20H18N2O2/c23-20-18(19(21-24-20)16-6-2-1-3-7-16)14-15-8-10-17(11-9-15)22-12-4-5-13-22/h1-3,6-11,14H,4-5,12-13H2/b18-14-

InChI Key

KSUOKXLIYFROQQ-JXAWBTAJSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C\3/C(=NOC3=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=NOC3=O)C4=CC=CC=C4

Origin of Product

United States

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